4-Cyano-4-(thiobenzoylthio)pentanoic acid
Overview
Description
4-Cyano-4-(thiobenzoylthio)pentanoic acid is a compound that has garnered interest due to its unique chemical structure and potential applications. The compound is characterized by the presence of a cyano group, a thiobenzoylthio group, and a pentanoic acid moiety, which collectively contribute to its distinct chemical and physical properties.
Synthesis Analysis
The synthesis of related compounds often involves complex reactions that require precise conditions to yield the desired product. For instance, compounds with structures similar to 4-Cyano-4-(thiobenzoylthio)pentanoic acid may be synthesized through methods involving hydrogen bonding between complementary components, as seen in the synthesis of mesomorphic compounds (Price et al., 1996). Additionally, the synthesis of copolymers with thieno[3,2‐b]thiophene units possessing electron‐withdrawing 4‐cyanophenyl groups has been reported, highlighting the variety of synthetic routes available (Výprachtický et al., 2017).
Molecular Structure Analysis
The molecular structure of compounds related to 4-Cyano-4-(thiobenzoylthio)pentanoic acid, such as benzoic acid derivatives, has been elucidated through crystal and molecular structure analyses. These studies reveal how the arrangement of molecular components influences the overall properties of the compound (Weissflog et al., 1996).
Chemical Reactions and Properties
The chemical behavior of 4-Cyano-4-(thiobenzoylthio)pentanoic acid and similar compounds can be quite varied, depending on the functional groups present. For example, base-catalyzed cyclocondensation reactions have been utilized to create structurally complex molecules (Pal et al., 2010). Moreover, the presence of cyano and thiobenzoylthio groups can significantly affect the electroluminescent properties of polymers (Výprachtický et al., 2017).
Physical Properties Analysis
The physical properties, such as mesomorphism, of compounds with similar structures to 4-Cyano-4-(thiobenzoylthio)pentanoic acid are influenced by their molecular composition and interactions. The study by Price et al. (1996) highlights how hydrogen bonding between components can induce nematic mesomorphism, affecting the compound's physical state and temperature stability (Price et al., 1996).
Scientific Research Applications
Polymer Synthesis and Modification :
- It is used in RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization for producing active ester polymers and linear diblock copolymers. These polymers can react with amines to form amide linkages, useful in various applications (Eberhardt & Théato, 2005).
- In another study, it facilitated the synthesis of poly(methyl methacrylate) samples interacting with CdSe quantum dots, suggesting potential applications in nanotechnology (Litmanovich et al., 2018).
- Its use as a chain transfer agent in the synthesis of block copolymers like poly(poly(ethylene glycol)methyl ether methacrylate)-b-poly(methyl methacrylate) was noted, which has implications in nanoparticle formation and drug delivery systems (Peng et al., 2017).
- The acid also serves in creating difluorophosphonylated polymers with various molecular weights and low dispersities, which could have unique material properties (Coupris et al., 2015).
Medicinal Chemistry :
- It shows potential in the design of mechanism-based inactivators for the zinc protease carboxypeptidase A, providing avenues for therapeutic applications (Mobashery et al., 1990).
- The synthesis of pH-responsive micelles using 4-Cyano-4-(thiobenzoylthio)pentanoic acid for controlled delivery of anticancer drugs like doxorubicin indicates its relevance in drug delivery systems (Wang et al., 2020).
Chemical Synthesis :
- It plays a role in chemical reactions involving S-substituted o-cyanothiophenols, leading to benzo[b]thiophen derivatives, which are important in organic synthesis (Carrington et al., 1971).
Safety And Hazards
properties
IUPAC Name |
4-(benzenecarbonothioylsulfanyl)-4-cyanopentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S2/c1-13(9-14,8-7-11(15)16)18-12(17)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNKQCPNHMVAWHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)(C#N)SC(=S)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20432869 | |
Record name | 4-Cyano-4-(thiobenzoylthio)pentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20432869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyano-4-(thiobenzoylthio)pentanoic acid | |
CAS RN |
201611-92-9 | |
Record name | 4-Cyano-4-(thiobenzoylthio)pentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20432869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Cyano-4-[(phenylcarbonothioyl)thio]pentanoic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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